molecular formula C21H20FN3O B2825005 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 2034578-84-0

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2825005
CAS No.: 2034578-84-0
M. Wt: 349.409
InChI Key: BPVMQSAZWORDTO-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C21H20FN3O and its molecular weight is 349.409. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide typically involves a multi-step process. Initially, the bipyridine core is formed through coupling reactions, such as the Ullmann coupling. Subsequently, the introduction of the substituted phenyl group is achieved via Friedel-Crafts acylation. Finally, amide formation is facilitated by using reagents like carbodiimides.

  • Industrial Production Methods: : On an industrial scale, the compound is produced using optimized catalytic conditions to improve yield and purity. Process intensification techniques, such as continuous flow chemistry, are employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: Can involve the bipyridine moiety and typically employs oxidizing agents like hydrogen peroxide or peracids.

    • Reduction: Might target the phenyl rings or amide group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, facilitated by halogenation or nitration conditions.

  • Common Reagents and Conditions: : Various reagents such as Grignard reagents, halogenating agents, and acidic or basic catalysts are common in these transformations.

  • Major Products Formed: : Depending on the reaction, products range from hydroxylated derivatives to fully reduced amines or various substituted aromatic compounds.

4. Scientific Research Applications: N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide holds significant promise in several domains:

  • Chemistry: Used as a ligand in coordination chemistry, assisting in the synthesis of complex metal-organic frameworks.

  • Biology: Investigated for potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

  • Medicine: Explored as a scaffold for drug development, particularly in targeting specific biological pathways.

  • Industry: Employed in the design of new materials with specific electronic or photophysical properties.

5. Mechanism of Action: The compound interacts at the molecular level primarily through its bipyridine and phenyl functionalities. These interactions often involve coordination with metal ions or binding to specific protein sites, altering biological pathways. The bipyridine moiety is crucial for forming stable complexes with metals, while the phenyl group contributes to hydrophobic interactions and specificity in binding events.

6. Comparison with Similar Compounds: this compound is compared with compounds like N-(4-bipyridinyl)-2-aminobenzamide or N-(2,2'-bipyridin)-4-ylmethyl-3-(4-chlorophenyl)propanamide:

  • Uniqueness: : The presence of both a fluoro substituent on the phenyl ring and a bipyridine core distinguishes it from many analogues, conferring unique properties in terms of binding affinities and electronic characteristics.

  • Similar Compounds: : N-(2-pyridyl)-3-(4-methoxyphenyl)propanamide, N-(4-bipyridinyl)-3-(3-trifluoromethylphenyl)propanamide.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-15-12-16(2-4-19(15)22)3-5-21(26)25-14-17-6-11-24-20(13-17)18-7-9-23-10-8-18/h2,4,6-13H,3,5,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVMQSAZWORDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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